N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that features a pyridazinyl group linked to a thiophene ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyridazinyl Intermediate: The initial step involves the synthesis of a pyridazinyl intermediate. This can be achieved through the reaction of pyridazine with appropriate reagents under controlled conditions.
Thioether Formation: The pyridazinyl intermediate is then reacted with pyridin-2-ylmethylthiol to form the thioether linkage.
Carboxamide Formation: Finally, the thiophene-2-carboxylic acid is coupled with the thioether intermediate using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The pyridazinyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted pyridazinyl or thiophene compounds.
Scientific Research Applications
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamides: These compounds share the pyridinyl group but differ in the rest of the structure.
Thiophene-2-carboxamides: These compounds share the thiophene carboxamide moiety but have different substituents on the thiophene ring.
Uniqueness
N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)thiophene-2-carboxamide is unique due to the combination of its pyridazinyl, pyridinyl, and thiophene moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS2/c20-15(12-5-3-9-21-12)17-13-6-7-14(19-18-13)22-10-11-4-1-2-8-16-11/h1-9H,10H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUMNEAGMVIBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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